molecular formula C14H20N2O5 B088489 (R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 1212298-83-3

(R)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B088489
CAS No.: 1212298-83-3
M. Wt: 296.32 g/mol
InChI Key: WAZLXMQVYNXDQH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxypyridine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced through a nucleophilic substitution reaction, often using a halogenated pyridine derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and scalable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of reaction efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety.

    Reduction: Reduction reactions may target the carbonyl group of the propanoic acid backbone.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxypyridine moiety.

    Reduction: Reduced forms of the propanoic acid backbone, potentially leading to alcohols.

    Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization.

Biology

The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its chiral nature and functional groups make it a valuable scaffold for drug development, particularly in the design of small molecule inhibitors.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The methoxypyridine moiety can interact with aromatic residues in the enzyme’s active site, while the Boc-protected amino group provides steric hindrance.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    ®-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Similar structure but without the methoxy group, leading to different reactivity and biological activity.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the methoxypyridine moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3R)-3-(6-methoxypyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(7-12(17)18)9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZLXMQVYNXDQH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375935
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212298-83-3
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.